![molecular formula C13H27F3O3SSi B594190 Di-tert-butylisobutylsilyl triflate CAS No. 1314639-86-5](/img/structure/B594190.png)
Di-tert-butylisobutylsilyl triflate
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Overview
Description
Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C13H27F3O3SSi . It is a liquid at room temperature and is used in various synthetic processes due to its steric bulk and the robustness of its derivatives .
Molecular Structure Analysis
The molecular weight of Di-tert-butylisobutylsilyl triflate is 348.50 g/mol . The InChI code for this compound is1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3
. Chemical Reactions Analysis
Di-tert-butylsilyl bis(trifluoromethanesulfonate), a related compound, is known to react easily with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .Physical And Chemical Properties Analysis
Di-tert-butylisobutylsilyl triflate is a liquid at room temperature . It has a molecular weight of 348.50 g/mol . The compound is sensitive towards moisture .Scientific Research Applications
Synthetic Organic Chemistry
Di-tert-butylisobutylsilyl triflate is used in synthetic organic chemistry . It has been highlighted as a useful protecting group . The compound has been developed in a very efficient synthesis process from inexpensive, commercially available starting materials .
Boekelheide Promoter
This compound acts as a Boekelheide promoter to synthesize pyrrolidines and piperidines via intramolecular cyclization . This is a significant application in the synthesis of these important heterocyclic compounds.
Protecting Group for 1,3-diols
Di-tert-butylisobutylsilyl triflate serves as a protecting group reagent for 1,3-diols . This application has been used recently in a synthesis of N-homoceramides , which are important in biological research.
Selective α-galactosylation
The compound is used for selective α-galactosylation in the synthesis of α-galactosyl ceramides . These ceramides play a crucial role in various biological processes, including cell signaling and apoptosis.
Material Science
In material science, this compound is used due to its unique properties . Its physical form is liquid, and it has a molecular weight of 348.5 .
Safety and Hazards
Future Directions
The di-tert-butylisobutylsilyl (BIBS) protecting group offers new possibilities for synthetic processes because of its steric bulk, robustness of its derivatives, and other special properties . It has been used in the synthesis of N-Methylated Cyclic Peptide and in the generation of secondary and tertiary silyl radicals from silylboranes .
Mechanism of Action
Di-tert-butylisobutylsilyl triflate, also known as DI-t-BUTYLISOBUTYLSILYL TRIFLUOROMETHANESULFONATE, is a chemical compound with the molecular weight of 348.5 . This compound plays a significant role in organic synthesis due to its unique properties and interactions.
Target of Action
The primary targets of Di-tert-butylisobutylsilyl triflate are hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .
Mode of Action
Di-tert-butylisobutylsilyl triflate interacts with its targets by forming a protective layer around them. This protective layer shields the target molecules from unwanted reactions, thereby preserving their integrity during the synthesis process .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of complex organic molecules, including oligonucleotides . By protecting certain groups within these molecules, Di-tert-butylisobutylsilyl triflate allows for more controlled and precise synthesis processes.
Result of Action
The primary result of Di-tert-butylisobutylsilyl triflate’s action is the successful synthesis of complex organic molecules with high precision and control . By protecting specific groups within these molecules, the compound allows for more targeted and efficient synthesis processes.
Action Environment
Di-tert-butylisobutylsilyl triflate is sensitive towards moisture and reacts with hydroxylic solvents . Therefore, it is typically used in controlled laboratory environments where these factors can be carefully managed. The compound is also stored at room temperature and in a refrigerator to maintain its stability .
properties
IUPAC Name |
[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVJKCJFUZIETI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27F3O3SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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